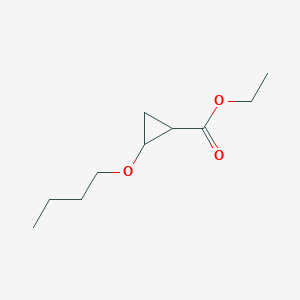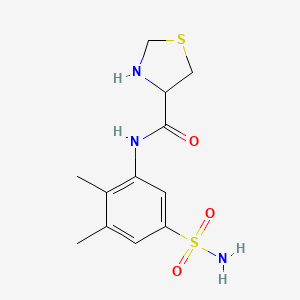![molecular formula C16H13Cl2N5O B2676248 5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide CAS No. 899972-87-3](/img/structure/B2676248.png)
5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13Cl2N5O and its molecular weight is 362.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) reported the synthesis of several triazole derivatives, including those with antimicrobial properties against various microorganisms. These compounds demonstrate the potential of triazoles in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant Properties
Bekircan et al. (2008) focused on the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, evaluating their antioxidant and antiradical activities. This research highlights the relevance of triazole derivatives in the development of compounds with potential antioxidant properties (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Antitumor and Antifungal Activity
Other studies have explored the synthesis of triazole derivatives for their potential antitumor and antifungal activities. For example, the synthesis and pharmacological activity of triazole derivatives that inhibit eosinophilia have been documented, suggesting their potential application in novel antiasthmatic agents (Naito et al., 1996). Additionally, compounds exhibiting moderate to good antimicrobial activities against pathogens such as Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus have been identified, indicating the versatility of triazole compounds in addressing various microbial threats (Pokhodylo et al., 2021).
Properties
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-6-4-10(5-7-11)9-23-15(19)14(21-22-23)16(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMHTKJHJNTLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2676169.png)
![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2676171.png)

![1H-Benzimidazole-6-carboxylic acid, 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-, methyl ester](/img/structure/B2676175.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2676176.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide](/img/structure/B2676182.png)
![2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B2676183.png)

